(Acetylacetonato)dicarbonyliridium(I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of "(Acetylacetonato)dicarbonyliridium(I)" derivatives can involve starting materials such as chlorodicarbonyl(pyridine)iridium reacting with substituted cyclopentadienyl-sodium, -lithium, or -thallium reagents to produce a series of functionally substituted compounds (Blais & Rausch, 1995). This method has been shown to yield a variety of compounds with different functional groups attached to the cyclopentadienyl ring.
Molecular Structure Analysis
The molecular structure of related rhodium and iridium complexes has been extensively studied. For instance, the structure of acetylacetonatodicarbonylrhodium(I) has been refined using three-dimensional X-ray diffractometer data, highlighting the square-planar coordination around the rhodium atom with precise distances between rhodium and the ligands (Huq & Skapski, 1974). These findings are critical for understanding the electronic properties and reactivity of (Acetylacetonato)dicarbonyliridium(I).
Chemical Reactions and Properties
(Acetylacetonato)dicarbonyliridium(I) and its derivatives participate in a range of chemical reactions. For example, the acetylacetonato complex Ir(acac)(cyclooctene)(PCy3) reacts with molecular hydrogen and various organic substrates, showcasing the ligand's role as a stabilizer for iridium in different oxidation states and facilitating oxidative addition reactions (Esteruelas et al., 1996). These reactions underscore the versatility of acetylacetonato complexes in organic synthesis and catalysis.
Physical Properties Analysis
The crystal and molecular structure studies provide insights into the physical properties of (Acetylacetonato)dicarbonyliridium(I) complexes. The detailed structural analysis, including bond lengths and angles, underpins the complexes' stability and reactivity. The planarity and symmetry observed in these structures are crucial for their electronic properties and interactions with other molecules (Huq & Skapski, 1974).
Scientific research applications
Catalysis Applications: (Acetylacetonato)dicarbonyliridium(I) is widely used as a catalyst in various chemical processes. For instance, it has been employed in the oxo-process and as a precursor in the Chemical Vapor Deposition (CVD) plating process of rhodium, demonstrating significant efficiency and yield (Ma Lei, 2012).
Role in Hydroformylation: This compound, in combination with specific ligands, has been used as a catalyst for the hydroformylation of 1-dodecene in multiphase systems. The process parameters such as surfactant type, ligand type, and metal/ligand ratio significantly influence the reaction's outcome (Tobias Hamerla et al., 2013).
Synthesis and Characterization: The synthesis and characterization of (Acetylacetonato)dicarbonyliridium(I) and similar compounds have been a subject of study. These investigations have provided insights into the structural and electronic properties of these complexes (M. Conradie & J. Conradie, 2011).
Metal-Organic Frameworks: Research has explored the use of this compound in the development of metal-organic frameworks, which have potential applications in areas like gas storage, separation, and catalysis (K. A. Merchant et al., 2001).
Vapor Pressure and Thermal Analysis: Studies have been conducted to understand the vapor pressure and thermal properties of (Acetylacetonato)dicarbonyliridium(I) and related compounds. These studies are crucial for applications in thermal analysis and material science (N. Morozova et al., 2009).
properties
IUPAC Name |
carbon monoxide;(Z)-4-hydroxypent-3-en-2-one;iridium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3-;;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFBREHTKYXYKM-FGSKAQBVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Ir] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicarbonylacetylacetonato iridium(I) |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.